5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Overview
Description
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione involves multiple steps. The process typically starts with the preparation of the pyrimidinetrione core, followed by the introduction of the ethyl and hydroxy-methylbutyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions allow the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature control, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful for various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: This compound shares a similar core structure but differs in its substituents.
1,3,5-Triallyl isocyanurate: Another related compound with different functional groups.
Uniqueness
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione stands out due to its specific substituents, which confer unique properties and applications not found in similar compounds.
Properties
IUPAC Name |
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPMDJVSWQZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874257 | |
Record name | BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-40-1 | |
Record name | 3'-Hydroxypentobarbital | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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